[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The starting materials for this synthesis include 2-chloro-6-methylphenyl azide and propargyl alcohol. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a copper(I) catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced triazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. The triazole ring is known for its stability and ability to form strong hydrogen bonds, making it useful in biochemical assays.
Medicine
In medicine, derivatives of triazoles are known for their antifungal and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The chloro and methyl groups on the phenyl ring can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanol
- [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propanol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring. The presence of both chloro and methyl groups can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a compound belonging to the triazole class, notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring substituted with a chloro and methyl group on the phenyl ring. This configuration influences its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂ClN₄O |
Molecular Weight | 259.13 g/mol |
CAS Number | 2742048-22-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can coordinate with metal ions and form hydrogen bonds with enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups enhances binding affinity and specificity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Case Study:
A study evaluated the antibacterial activity of several triazole derivatives against MRSA and found that some exhibited minimum inhibitory concentration (MIC) values as low as 32 µg/mL, indicating strong antibacterial potential .
Anticancer Activity
Triazole compounds have also been investigated for their anticancer properties. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines.
Case Study:
In a study focusing on the compound's effects on HeLa cells (human cervical cancer), it was found to significantly reduce cell viability with an IC₅₀ value of approximately 50 µg/mL . This suggests potential for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have been documented in various studies. These compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
Research Findings:
One study reported that related triazole compounds showed COX-2 inhibition percentages significantly higher than standard anti-inflammatory drugs like diclofenac . This positions them as promising candidates for treating inflammatory diseases.
Properties
IUPAC Name |
[1-(2-chloro-6-methylphenyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-3-2-4-9(11)10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAKCNQXQCNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C=C(N=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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